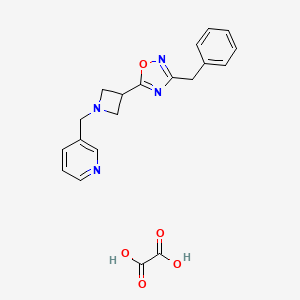

3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with an azetidine ring and substituted with benzyl and pyridin-3-ylmethyl groups. Its molecular formula is C₂₁H₂₀N₄O₅, with the oxalate salt enhancing solubility for biological applications. The pyridine moiety contributes to π-π stacking interactions in target binding, while the azetidine ring introduces conformational rigidity. This compound is primarily investigated for its antimicrobial, anticancer, and enzyme-modulating properties .

Properties

IUPAC Name |

3-benzyl-5-[1-(pyridin-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O.C2H2O4/c1-2-5-14(6-3-1)9-17-20-18(23-21-17)16-12-22(13-16)11-15-7-4-8-19-10-15;3-1(4)2(5)6/h1-8,10,16H,9,11-13H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQBRHLPWSDBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CN=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the azetidine ring with a pyridin-3-ylmethyl halide under basic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Oxalate Formation: The final step involves the reaction of the oxadiazole compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmaceutical Applications

The compound is being investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets, such as enzymes or receptors, modulating their activity. Preliminary studies indicate that derivatives of oxadiazoles exhibit significant biological activities including anticancer, anti-inflammatory, and antidiabetic effects . For example, a series of 1,3,4-oxadiazole derivatives have shown promising results in biological evaluations, indicating that similar compounds could be explored for therapeutic purposes .

Mechanism of Action

Understanding the mechanism of action is crucial for the development of effective drugs. The specific interactions of 3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate with molecular targets need to be elucidated through biochemical studies. This could involve binding assays or cellular assays to determine its efficacy and safety profile .

Materials Science

Development of New Materials

In materials science, this compound could serve as a building block for the synthesis of new materials with specific electronic or optical properties. The unique heterocyclic structure may impart desirable characteristics such as enhanced conductivity or photostability when incorporated into polymer matrices or composite materials . Research into the synthesis of oxadiazole derivatives has indicated their utility in creating advanced materials for electronic applications .

Organic Synthesis

Synthetic Utility

this compound can be utilized in organic synthesis as a versatile intermediate. Its complex structure allows it to participate in various chemical reactions to form more intricate molecular architectures. This includes cyclization reactions and functional group transformations that are essential in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study involving novel oxadiazole derivatives demonstrated their potential as anticancer agents. The synthesized compounds were screened for cytotoxicity against various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Case Study 2: Antidiabetic Properties

Another investigation focused on the antidiabetic activity of oxadiazole derivatives. The compounds were tested in diabetic models to evaluate their blood glucose-lowering effects. The results showed promising activity, indicating that the structural features of this compound might play a role in modulating glucose metabolism .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

| Compound Name | Substituents/Modifications | Key Biological Activities | Unique Properties | Reference |

|---|---|---|---|---|

| 3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | 4-fluorobenzyl instead of pyridin-3-ylmethyl | Enhanced binding affinity to microbial enzymes; moderate anticancer activity (IC₅₀: 12 µM) | Fluorine atom improves metabolic stability and lipophilicity | |

| 3-(Pyridin-3-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | Thiophen-2-ylmethyl group replaces benzyl; pyridin-3-yl retained | Broad-spectrum antibacterial (MIC: 8 µg/mL against S. aureus) | Thiophene’s sulfur atom enhances membrane penetration | |

| 3-Methyl-5-(1-(naphthalen-1-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole | Naphthalen-1-ylmethyl substituent; methyl group replaces benzyl | High potency in aromatic system interactions (e.g., kinase inhibition) | Extended aromatic system improves target engagement in hydrophobic pockets | |

| 3-(Pyrimidin-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole | Trifluoromethylbenzyl group; pyrimidine replaces pyridine | Anticancer activity against lung cancer cells (IC₅₀: 9 µM) | CF₃ group enhances electron-withdrawing effects and metabolic resistance | |

| 3-(Thiophen-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | Dual thiophene substituents (2-yl and 3-ylmethyl) | Antimycobacterial activity (MIC: 4 µg/mL against M. tuberculosis) | Synergistic effects from dual thiophene moieties disrupt bacterial membranes |

Structural-Activity Relationship (SAR) Insights

Pyridine vs. Fluorobenzyl/Thiophene Substitutions :

- The pyridin-3-ylmethyl group in the target compound facilitates hydrogen bonding and π-stacking with biological targets (e.g., kinase active sites). Replacement with 4-fluorobenzyl () increases hydrophobicity, improving blood-brain barrier penetration but reducing solubility. Thiophene analogs () exhibit superior antibacterial activity due to sulfur’s electronegativity and membrane disruption capabilities.

Azetidine Rigidity :

- The azetidine ring’s constrained conformation enhances binding specificity. Derivatives with bulkier substituents (e.g., naphthalen-1-ylmethyl in ) show improved affinity for hydrophobic enzyme pockets but may suffer from reduced synthetic yields.

Oxalate Salt vs. Free Base :

- Oxalate salts (common in ) improve aqueous solubility, critical for in vivo efficacy. Free bases (e.g., in ) are preferred for lipid-rich environments like bacterial membranes.

Biological Activity

3-Benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS No. 1351631-80-5) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : Achieved through cyclization reactions involving β-amino alcohols.

- Introduction of the Pyridin-3-ylmethyl Group : Conducted via alkylation with pyridin-3-ylmethyl halides under basic conditions.

- Formation of the Oxadiazole Ring : This is done through cyclization involving hydrazides and carboxylic acid derivatives.

- Oxalate Formation : The final step involves reacting the oxadiazole with oxalic acid to yield the oxalate salt.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring are known for their broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. Research indicates that derivatives like this compound exhibit significant activity against various pathogens:

- Antibacterial : Studies have shown that related oxadiazole derivatives can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Oxadiazole Derivatives | S. aureus | High |

| Oxadiazole Derivatives | E. coli | Moderate |

| Oxadiazole Derivatives | P. aeruginosa | Moderate |

Anticancer Activity

Research has also indicated potential anticancer properties of 1,3,4-oxadiazole derivatives. These compounds may exert their effects through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory and Analgesic Effects

Some studies have reported anti-inflammatory and analgesic effects associated with oxadiazole derivatives. These compounds may modulate inflammatory pathways and pain perception mechanisms, making them candidates for further pharmacological development .

The biological activity of this compound is likely mediated through interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could interact with receptors involved in pain and inflammation pathways.

Comparative Analysis with Similar Compounds

When compared to other related compounds such as 3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole and 3-Benzyl-5-(1-(pyridin-4-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole, the unique substitution pattern of this compound may confer distinct biological properties that enhance its activity against specific targets .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Dhumal et al. (2016) : Developed a series of heterocyclic compounds based on the 1,3,4-oxadiazole framework that demonstrated potent antitubercular activity against Mycobacterium bovis BCG.

- Desai et al. (2018) : Investigated pyridine-based oxadiazoles showing significant antimicrobial activity comparable to standard antibiotics .

Q & A

Basic: What are the established synthetic routes for 3-benzyl-5-(1-(pyridin-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves three key steps:

Azetidine Ring Formation : Cyclization of precursors like β-amino alcohols or ketones under acidic or basic conditions to form the azetidine core.

Oxadiazole Ring Construction : Reaction of amidoximes with carboxylic acid derivatives (e.g., via cyclodehydration using reagents like EDCI or POCl₃).

Functionalization : Introduction of the benzyl and pyridin-3-ylmethyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for azetidine N-alkylation) .

Optimization Strategies :

- Use high-throughput screening to identify ideal solvents (e.g., DMF for SN2 reactions) and catalysts (e.g., Pd/C for hydrogenation).

- Monitor reaction progress via LC-MS or TLC to minimize side products.

Advanced: How can regioselectivity challenges during azetidine N-alkylation be addressed to avoid competing pyrrolidine byproducts?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Catalyst Choice : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) to favor azetidine N-alkylation over ring-opening.

- Temperature Control : Lower temperatures (0–25°C) reduce ring strain-induced rearrangements.

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states for selective alkylation .

Example : In a study on similar azetidine-oxadiazole systems, LiAlH₄ at 0°C selectively reduced azetidine C-N bonds without affecting the oxadiazole ring .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridyl proton shifts at δ 8.5–9.0 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₂₁H₂₀N₄O₃).

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., SHELX programs for small-molecule refinement) .

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability across cancer cell lines) be systematically resolved?

Answer:

Potential causes and solutions:

Assay Conditions : Standardize cell viability protocols (e.g., MTT vs. ATP-based assays) to reduce variability.

Pharmacokinetic Factors : Evaluate solubility differences (oxalate salt vs. free base) using HPLC .

Target Selectivity : Perform kinase profiling or proteomics to identify off-target effects .

Case Study : In a related oxadiazole derivative, IC₅₀ discrepancies between MCF-7 (breast cancer) and A549 (lung cancer) cells were attributed to differential expression of pro-apoptotic proteins .

Basic: What are the key structural features influencing this compound’s stability under physiological conditions?

Answer:

- Oxadiazole Ring : Susceptible to hydrolysis under strong acidic/basic conditions (e.g., 6M HCl cleaves to diamides) .

- Azetidine Ring : Strain-driven reactivity requires pH control (stable in neutral buffers).

- Oxalate Counterion : Enhances aqueous solubility but may dissociate in nonpolar media .

Advanced: What computational and experimental approaches are recommended for elucidating structure-activity relationships (SAR) in analogs?

Answer:

Molecular Docking : Model interactions with targets (e.g., kinases) using PyMOL or AutoDock.

Systematic Substitution : Synthesize analogs with modified pyridyl (e.g., 4-fluoro vs. 3-methyl) or benzyl groups to assess bioactivity shifts .

Free-Wilson Analysis : Quantify contributions of substituents to potency .

Example : Fluorine substitution on benzyl groups improved binding affinity to enoyl-ACP reductase in antimicrobial studies .

Basic: How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

Answer:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease assays).

- Cellular Pathways : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

- Cytotoxicity Profiling : Compare IC₅₀ values across cell lines (e.g., glioblastoma vs. non-cancerous fibroblasts) .

Advanced: What strategies mitigate racemization risks during asymmetric synthesis of chiral azetidine intermediates?

Answer:

- Chiral Auxiliaries : Use Evans oxazolidinones to control stereochemistry during azetidine formation .

- Low-Temperature Conditions : Perform reactions at –20°C to suppress epimerization.

- Catalytic Asymmetric Synthesis : Employ iridium catalysts for enantioselective amination (e.g., 99% ee achieved in related systems) .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve >99% purity?

Answer:

- Polar Solvents : Ethanol/water (7:3) or acetonitrile for high recovery yields.

- Co-solvent Systems : DCM/heptane for slow crystallization to minimize impurities .

Advanced: How can researchers validate conflicting reports on this compound’s metabolic stability in hepatic microsomes?

Answer:

LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation).

Species-Specific Models : Compare human vs. rodent microsomes to assess translatability.

CYP Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.